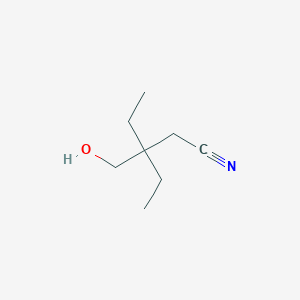

3-Ethyl-3-hydroxymethyl-pentanenitrile

Description

Properties

CAS No. |

1219088-49-9 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-ethyl-3-(hydroxymethyl)pentanenitrile |

InChI |

InChI=1S/C8H15NO/c1-3-8(4-2,7-10)5-6-9/h10H,3-5,7H2,1-2H3 |

InChI Key |

UVGFYFIEHDDXEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC#N)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

Key Observations :

- Functional Groups: The target compound’s nitrile group is shared with 3-amino-pentanenitrile hydrochloride , but the latter’s amine substituent enhances solubility in polar solvents. In contrast, 3-ethyl-2,4-pentanedione contains diketone groups, enabling metal coordination and keto-enol tautomerism, unlike the nitrile’s electrophilic reactivity.

Table 2: Reactivity and Use Cases

Key Findings :

- Nitrile Derivatives: Both the target compound and 3-amino-pentanenitrile hydrochloride exhibit nitrile reactivity, but the latter’s ionic nature (due to HCl) enhances bioavailability in drug formulations.

- Hydroxymethyl vs. Diketone: The hydroxymethyl group in the target compound may participate in hydrogen bonding, unlike the nonpolar 3-methylpentane , but lacks the chelation capacity of 3-ethyl-2,4-pentanedione .

Physical Properties and Solubility

Hypothetical Data (Based on Structural Analogues) :

- Boiling Point: The target compound’s polarity (nitrile + hydroxymethyl) suggests a higher boiling point (~200–220°C) compared to 3-methylpentane (63°C) but lower than 3-amino-pentanenitrile hydrochloride (decomposes before boiling).

- Solubility : Likely miscible in polar aprotic solvents (e.g., DMF, acetone) due to nitrile and hydroxymethyl groups, contrasting with 3-methylpentane’s affinity for hydrocarbons.

Q & A

Basic: What experimental methodologies are recommended for determining the thermodynamic properties (e.g., boiling point, enthalpy of vaporization) of 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:

Critical thermodynamic parameters, such as boiling point (Tboil) and enthalpy of vaporization (ΔvapH), are determined using advanced calorimetric techniques. For example:

- Boiling Point : Measured via dynamic distillation under reduced pressure to minimize thermal decomposition, with temperature calibration using NIST-certified standards .

- Enthalpy of Vaporization : Determined using a vapor pressure isoteniscope, correlating pressure-temperature data with the Clausius-Clapeyron equation .

| Parameter | Method | Reference Standard |

|---|---|---|

| Tboil | Dynamic distillation | NIST SRD 69 |

| ΔvapH | Vapor pressure isoteniscope | NIST SRD 69 |

| Tfus | Differential Scanning Calorimetry (DSC) | NIST SRD 69 |

Advanced: How can researchers address discrepancies between computational predictions and experimental data for the molecular geometry of 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:

Discrepancies often arise from approximations in density functional theory (DFT) models or solvent effects in experimental measurements. To resolve:

Cross-validate computational results using higher-level theories (e.g., CCSD(T)) for optimized geometries.

Compare experimental data (e.g., X-ray crystallography or rotational spectroscopy) with DFT predictions to identify systematic errors.

Account for solvent interactions by simulating NMR chemical shifts in explicit solvent models (e.g., COSMO-RS) and comparing with empirical data .

Basic: What chromatographic methods are suitable for purity analysis of 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:

Reverse-phase HPLC with UV detection (λmax ≈ 255 nm) is optimal. Use a C18 column and a mobile phase of methanol-acetonitrile-buffer (70:30 ratio, pH 7.5 ). Calibrate with certified reference materials and validate peak homogeneity using mass spectrometry (e.g., GC-MS ).

Advanced: How can researchers mitigate hydrolysis of 3-Ethyl-3-hydroxymethyl-pentanenitrile during kinetic studies in aqueous media?

Answer:

- Control pH : Conduct experiments in buffered solutions (pH 4–6) to slow hydrolysis.

- Use aprotic solvents : Replace water with anhydrous acetonitrile or DMSO where possible.

- Monitor degradation : Track nitrile-to-amide conversion via <sup>13</sup>C NMR or FTIR (C≡N peak at ~2240 cm<sup>-1</sup> ).

Basic: What spectroscopic techniques are most effective for structural elucidation of 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign branching patterns using DEPT-135 and HSQC (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm ).

- IR Spectroscopy : Confirm nitrile functionality via C≡N stretch (2240 cm<sup>-1</sup>) and hydroxyl stretch (3400 cm<sup>-1</sup> ).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> and fragment patterns .

Advanced: How should researchers design experiments to resolve contradictions in reported reaction kinetics for 3-Ethyl-3-hydroxymethyl-pentanenitrile under varying temperatures?

Answer:

- Isothermal Kinetics : Perform reactions at controlled temperatures (±0.1°C) using a jacketed reactor.

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track real-time nitrile consumption.

- Statistical Analysis : Apply Arrhenius and Eyring-Polanyi models to reconcile rate discrepancies, ensuring error margins in activation energy (Ea) calculations are <5% .

Basic: What are the recommended storage conditions to prevent degradation of 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:

- Temperature : Store at -20°C in sealed, amber vials to limit photodegradation.

- Atmosphere : Use argon or nitrogen headspace to inhibit oxidation.

- Stability Validation : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced: How can computational chemistry guide the optimization of synthetic pathways for 3-Ethyl-3-hydroxymethyl-pentanenitrile?

Answer:

- Reaction Modeling : Simulate transition states (e.g., for nitrile alkylation) using DFT to identify energy barriers.

- Solvent Screening : Predict solvent effects on yield via COSMO-RS simulations.

- Byproduct Analysis : Use molecular dynamics to trace side reactions (e.g., hydrolysis) and adjust stoichiometry .

Basic: What safety protocols are essential when handling 3-Ethyl-3-hydroxymethyl-pentanenitrile in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 ).

- PPE : Wear nitrile gloves, goggles, and lab coats (P280 ).

- Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., <sup>15</sup>N) aid in mechanistic studies of 3-Ethyl-3-hydroxymethyl-pentanenitrile’s reactivity?

Answer:

- Tracer Studies : Synthesize <sup>15</sup>N-labeled analogs to track nitrile group participation in reactions via <sup>15</sup>N NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates between labeled/unlabeled compounds to elucidate rate-determining steps.

- Metabolic Pathways : Use <sup>13</sup>C labeling in biodegradation studies to identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.